molecular formula C22H24N2O3 B304077 N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

カタログ番号 B304077
分子量: 364.4 g/mol
InChIキー: JEDRTBPNUKWENE-MOSHPQCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide, also known as DM-1, is a small molecule drug that has gained attention in the scientific community due to its potential application in cancer treatment. DM-1 belongs to the class of drugs called antibody-drug conjugates (ADCs), which are designed to specifically target cancer cells and deliver cytotoxic drugs to them.

作用機序

The mechanism of action of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves the specific targeting of cancer cells through the use of an antibody that recognizes a surface protein on the cancer cell. Once the antibody binds to the cancer cell, the N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide molecule is internalized by the cell through endocytosis. Inside the cell, the linker is cleaved by the action of lysosomal enzymes, releasing the cytotoxic drug into the cytoplasm. The cytotoxic drug then binds to microtubules, disrupting their function and leading to cell death.
Biochemical and Physiological Effects
N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been shown to have potent cytotoxic effects on cancer cells, leading to cell death through the disruption of microtubules. However, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has also been shown to have some off-target effects, leading to toxicity in normal cells. In addition, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been shown to have some pharmacokinetic limitations, such as poor solubility and rapid clearance from the body.

実験室実験の利点と制限

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several advantages for use in lab experiments, including its potent cytotoxic effects on cancer cells and its specific targeting of cancer cells through the use of an antibody. However, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide also has some limitations, such as its off-target effects and pharmacokinetic limitations, which may affect the interpretation of experimental results.

将来の方向性

There are several future directions for the development and use of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide. One direction is the development of new linkers and cytotoxic drugs that may improve the efficacy and safety of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide. Another direction is the exploration of new targets for N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide, such as other surface proteins on cancer cells. Finally, the combination of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide with other cancer therapies, such as immunotherapy, may improve the overall efficacy of cancer treatment.

合成法

The synthesis of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves several steps, including the preparation of the linker, the preparation of the cytotoxic drug, and the conjugation of the linker and the drug. The linker used in N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a derivative of maleimide, which reacts with the thiol group of cysteine residues on the surface of the cancer cell. The cytotoxic drug used in N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is maytansine, which is a potent microtubule inhibitor. The conjugation of the linker and the drug is achieved through a thiol-maleimide reaction.

科学的研究の応用

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been extensively studied in preclinical and clinical trials for its potential application in cancer treatment. In preclinical studies, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has shown promising results in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and lymphoma. In clinical trials, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been tested in patients with HER2-positive breast cancer, and has shown significant improvement in progression-free survival and overall survival compared to standard chemotherapy.

特性

製品名

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

分子式

C22H24N2O3

分子量

364.4 g/mol

IUPAC名

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H24N2O3/c1-16-14-24(15-17(2)27-16)22(26)20(13-18-9-5-3-6-10-18)23-21(25)19-11-7-4-8-12-19/h3-13,16-17H,14-15H2,1-2H3,(H,23,25)/b20-13-

InChIキー

JEDRTBPNUKWENE-MOSHPQCFSA-N

異性体SMILES

CC1CN(CC(O1)C)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

正規SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。